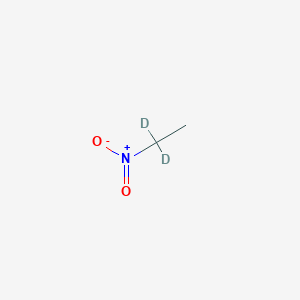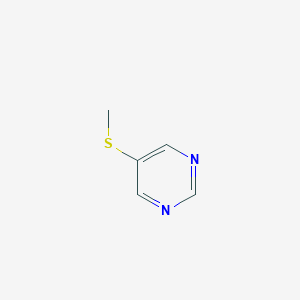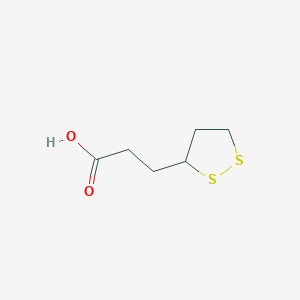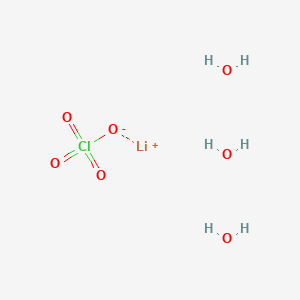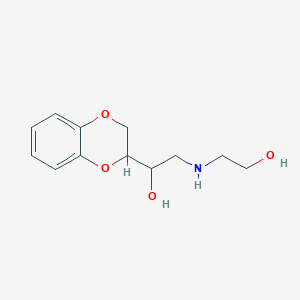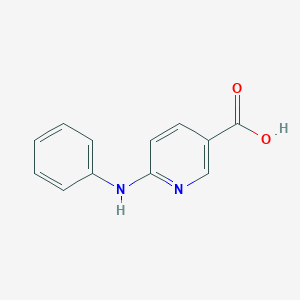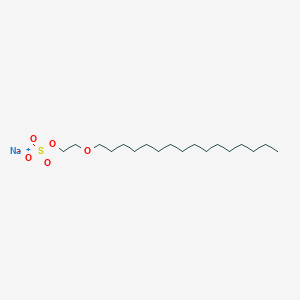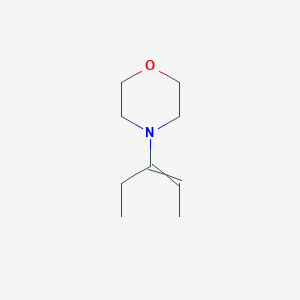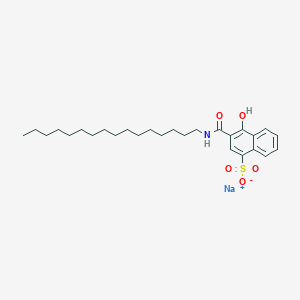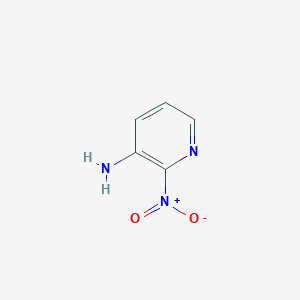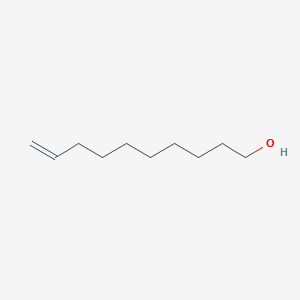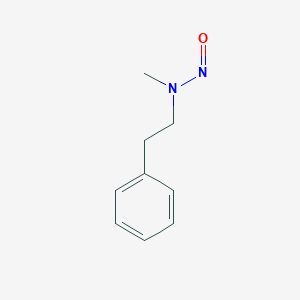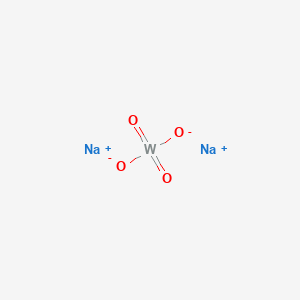
Sodium tungstate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium tungstate is an inorganic compound with the chemical formula Na₂WO₄. This white, water-soluble solid is the sodium salt of tungstic acid. It is primarily used as a source of tungsten for chemical synthesis and serves as an intermediate in the conversion of tungsten ores to the metal .
Mecanismo De Acción
Target of Action
Sodium tungstate, as a source of tungsten ions, primarily targets various chemical reactions . It acts as a mild oxidizing agent and is known to be a competitive inhibitor of molybdenum . In the medical field, it targets enzymatic activities involved in glucose production and utilization, thereby playing a role in managing glycemic control .
Mode of Action
this compound operates primarily through its ability to facilitate and catalyze various chemical reactions . The tungstate ion interacts with other substances to alter their chemical structure, typically enhancing their reactivity or modifying their oxidative state . This reactivity is crucial in the production of phosphors and organic synthesis where tungstate ions serve as catalysts . The mechanism by which this compound interacts with organic compounds often involves the transfer of electrons, which can lead to significant changes in molecular architecture and properties .
Biochemical Pathways
this compound affects several biochemical pathways. It modulates enzymatic activities involved in glucose production and utilization . It also plays a role in the MAPK pathway, which is key in the tungstate-induced increase of beta cell proliferation .
Pharmacokinetics
this compound follows first-order kinetics, and plasma concentration-versus-time data are adequately described by a two-compartment model . In rats, the bioavailability of this compound is high (92%), whereas it is lower in dogs (approximately 65%) . The total volume of distribution expressed per unit of body weight is much higher when the animal is smaller . The total body clearance normalized by weight changes as for the volume of distribution . The elimination half-life is two times higher in dogs (approximately 4 hours) than in rats (approximately 1.7 hours) .
Result of Action
The action of this compound leads to significant changes in molecular architecture and properties . In the medical field, it enhances insulin activity and glucose metabolism . In materials science, it is instrumental in the manufacture of fireproofing fabrics and anti-corrosive agents . It also plays a role in the production of phosphors used in lighting and display technologies .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Its solubility and stability under various conditions enhance its utility in laboratories and industrial settings . .
Análisis Bioquímico
Biochemical Properties
Sodium tungstate is known to interact with various enzymes, proteins, and other biomolecules. It is a competitive inhibitor of molybdenum, a trace element essential for the function of several enzymes .
Cellular Effects
This compound has been shown to influence cell function in various ways. For instance, it has been found to modulate the activity of enzymes and proteins within cells, thereby affecting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, leading to changes in enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, studies have shown that this compound can have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, with findings indicating that the compound’s effects can vary with different dosages .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. For example, it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium tungstate is typically obtained by digesting tungsten ores, such as wolframite and scheelite, in a basic medium. For example, the extraction from wolframite involves the following reaction: [ \text{Fe/MnWO}_4 + 2 \text{NaOH} + 2 \text{H}_2\text{O} \rightarrow \text{Na}_2\text{WO}_4 \cdot 2\text{H}_2\text{O} + \text{Fe/Mn(OH)}_2 ] Scheelite is treated similarly using sodium carbonate .
Industrial Production Methods: In industrial settings, this compound can also be produced by treating tungsten carbide with a mixture of sodium nitrate and sodium hydroxide in a fusion process. This method overcomes the high exothermicity of the reaction involved .
Análisis De Reacciones Químicas
Types of Reactions: Sodium tungstate undergoes various chemical reactions, including:
Oxidation: this compound acts as a mild oxidizing agent.
Reduction: this compound can be reduced to tungsten trioxide or its acidic hydrates when treated with hydrochloric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as the oxidant in the presence of this compound.
Reduction: Hydrochloric acid is used to reduce this compound to tungsten trioxide.
Major Products:
Oxidation: The major products are aldehydes or ketones.
Reduction: The major product is tungsten trioxide.
Aplicaciones Científicas De Investigación
Sodium tungstate has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
- Lithium tungstate
- Cesium tungstate
Sodium tungstate’s versatility and efficacy in numerous applications make it a valuable compound in both scientific research and industrial processes.
Propiedades
Número CAS |
13472-45-2 |
|---|---|
Fórmula molecular |
NaOW |
Peso molecular |
222.83 g/mol |
Nombre IUPAC |
disodium;dioxido(dioxo)tungsten |
InChI |
InChI=1S/Na.O.W |
Clave InChI |
QOBFCGLLOGLAPM-UHFFFAOYSA-N |
SMILES |
[O-][W](=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
O=[W].[Na] |
Color/Form |
WHITE, RHOMBIC White crystalline powder or granules |
Densidad |
4.179 |
melting_point |
698 °C |
| 13472-45-2 | |
Descripción física |
DryPowder; Liquid |
Pictogramas |
Irritant |
Números CAS relacionados |
10213-10-2 (dihydrate) 11120-01-7 (hydrochloride salt of cpd with unknown MF) |
Solubilidad |
SOL 57.5 G/100 CC WATER @ 0 °C; 73.2 G @ 21 °C; 96.9 G @ 100 °C |
Sinónimos |
sodium tungstate sodium tungstate dihydrate sodium tungstate(VI) sodium tungstate(VI) dihydrate sodium tungstate(VI), 181W-labeled |
Origen del producto |
United States |
Q1: How does sodium tungstate exert its anti-diabetic effects?
A1: this compound has demonstrated anti-diabetic properties through several proposed mechanisms. One proposed mechanism suggests it may act as an insulin mimetic, mimicking the actions of insulin in the body [, ]. Another proposed mechanism suggests it may exert antioxidant activity, protecting cells from damage caused by reactive oxygen species []. Further research is needed to fully elucidate its primary mode of action.
Q2: Can this compound protect against diabetic complications?
A2: Studies have shown that this compound can improve biomechanical properties of femur bones in diabetic rats, likely by reducing oxidative stress and modulating antioxidant enzyme activity []. It has also been shown to have protective effects on the visual pathway in diabetic rats, potentially by reducing lipid peroxidation and improving visual evoked potentials [].
Q3: Does this compound affect embryo implantation?
A3: Research in a swine model indicated that oral administration of this compound led to a significant improvement in embryo implantation rates, suggesting a potential benefit for fertility [].
Q4: How does this compound impact the hypothalamus in the context of obesity?
A4: this compound treatment in mice, in studies focusing on obesity, was found to influence the expression of proteins within the hypothalamus that are linked to cell morphology, axonal growth, and tissue remodeling. This suggests that this compound could potentially play a role in hypothalamic plasticity, which is important for energy metabolism control [].
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound dihydrate is Na2WO4·2H2O, and its molecular weight is 329.86 g/mol. Anhydrous this compound (Na2WO4) has a molecular weight of 293.82 g/mol.
Q6: Can this compound be used as a corrosion inhibitor?
A6: Yes, this compound has been studied as a corrosion inhibitor, particularly for metals like mild steel and chromium-based alloys [, ]. Its effectiveness is often enhanced when used in combination with other inhibitors, such as sodium silicate or sodium phosphate.
Q7: What types of reactions can this compound catalyze?
A8: this compound has shown catalytic activity in various organic reactions. For instance, it can act as a catalyst in the epoxidation of alkenes using hydrogen peroxide [, ] and the synthesis of pyranocoumarins via one-pot, three-component reactions [].
Q8: How does this compound influence the activity of aldehyde oxidase?
A9: this compound has been shown to inhibit aldehyde oxidase activity in plants, such as maize. This inhibition is thought to occur due to the disruption of molybdenum cofactor formation, which is essential for the enzyme's function [, ].
Q9: What is the bioavailability of this compound?
A10: Pharmacokinetic studies in rats and dogs have revealed that this compound exhibits high bioavailability (approximately 92%) in rats but lower bioavailability (around 65%) in dogs [].
Q10: What are the potential toxic effects of this compound exposure?
A11: Research suggests that exposure to this compound, particularly via intraperitoneal administration, can induce oxidative stress in rats. This can manifest as increased reactive oxygen species production, alterations in antioxidant enzyme activity, and markers of liver and kidney damage [].
Q11: What analytical techniques are employed for the quantification of this compound?
A13: Inductively coupled plasma atomic emission spectrometry (ICP-AES) is a commonly used technique for quantifying this compound. This method offers high sensitivity and selectivity for determining tungsten concentrations in various matrices [, ].
Q12: Are there environmental concerns associated with this compound?
A14: While tungsten itself is not considered highly toxic, the increasing industrial use and release of tungsten compounds, including this compound, have raised concerns about their potential environmental impact and long-term effects on ecosystems []. More research is needed to fully assess its ecotoxicological profile.
Q13: How can this compound be recovered and reused?
A15: Several methods have been explored for recovering this compound from industrial solutions, aiming to promote resource efficiency and minimize waste. These methods include diffusion dialysis [], ion exchange [], and causticizing-precipitating using calcium hydroxide [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


